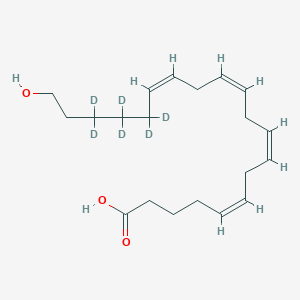

20-HETE-d6

Beschreibung

Eigenschaften

Molekularformel |

C20H32O3 |

|---|---|

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18-hexadeuterio-20-hydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-/i11D2,13D2,15D2 |

InChI-Schlüssel |

NNDIXBJHNLFJJP-KVJJYFOZSA-N |

Synonyme |

20-hydroxy Arachidonic Acid-d6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Nexus of 20-HETE: A Technical Guide to its Core Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, has emerged from the complexities of lipid metabolism as a critical signaling molecule with profound implications for vascular homeostasis and a spectrum of pathologies. This technical guide provides an in-depth exploration of the biological functions of 20-HETE, from its biosynthesis to its intricate roles in regulating vascular tone, renal function, angiogenesis, and inflammation. We delve into the molecular signaling pathways it governs, present key quantitative data in a structured format, and offer detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the 20-HETE pathway.

Introduction to 20-Hydroxyeicosatetraenoic Acid (20-HETE)

20-HETE is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids. It is produced from the ω-hydroxylation of arachidonic acid and is recognized as a potent vasoactive lipid.[1][2] Elevated levels of 20-HETE in plasma and urine have been clinically associated with a range of cardiovascular and renal diseases, including hypertension, myocardial infarction, stroke, and chronic kidney disease.[1][3] Its multifaceted effects include sensitizing smooth muscle to constrictor stimuli, promoting cell migration and proliferation, and activating endothelial dysfunction and inflammation, highlighting its significance in cardiovascular pathophysiology.[1]

Biosynthesis of 20-HETE

The primary pathway for 20-HETE production involves the ω-hydroxylation of arachidonic acid, a reaction catalyzed by cytochrome P450 monooxygenases, specifically from the CYP4A and CYP4F subfamilies.

-

Key Enzymes: In humans, the predominant enzymes responsible for 20-HETE synthesis are CYP4A11 and CYP4F2. Other isoforms like CYP4F3 and CYP4F11 also contribute to a lesser extent. In rodents, the homologous isoforms include Cyp4a1, 4a2, 4a3, and 4a8 in rats, and Cyp4a12 in mice.

-

Tissue Distribution: These enzymes are expressed in various tissues, with notable concentrations in the vascular smooth muscle of small arteries and arterioles, the kidney (glomerulus, proximal tubule, and thick ascending loop of Henle), liver, heart, lung, and brain.

-

Regulation of Synthesis: The production of 20-HETE is influenced by various factors. Vasoactive agents such as angiotensin II (Ang II), endothelin-1, and norepinephrine stimulate its synthesis by promoting the release of arachidonic acid from phospholipids. Conversely, nitric oxide (NO), carbon monoxide (CO), and superoxide can inhibit 20-HETE formation by binding to the heme cofactor of CYP4A enzymes.

Biological Functions and Signaling Pathways

20-HETE exerts a wide array of biological effects, primarily impacting the cardiovascular and renal systems. Its actions are mediated through complex signaling cascades, often initiated by its interaction with the G-protein coupled receptor GPR75.

Regulation of Vascular Tone and Blood Pressure

20-HETE is a potent vasoconstrictor, particularly in the microcirculation of the brain, kidney, and heart.

-

Mechanism of Vasoconstriction: In vascular smooth muscle cells (VSMCs), 20-HETE inhibits the large-conductance calcium-activated potassium (BKCa) channels. This inhibition leads to membrane depolarization, which in turn activates L-type calcium channels, increasing intracellular calcium concentration and promoting vasoconstriction. This process is often dependent on the activation of Protein Kinase C (PKC).

-

Myogenic Response: 20-HETE plays a crucial role in the myogenic response, the intrinsic ability of arteries and arterioles to constrict in response to elevated intravascular pressure. This contributes to the autoregulation of blood flow in organs like the brain and kidneys. An increase in transmural pressure has been shown to elevate 20-HETE levels in cerebral arteries.

-

Hypertension: Dysregulation of 20-HETE production is strongly implicated in hypertension. Elevated vascular 20-HETE levels are associated with several models of hypertension, including spontaneously hypertensive rats (SHR) and androgen-induced hypertension. Conversely, decreased renal production of 20-HETE can lead to salt-sensitive hypertension due to impaired sodium excretion.

Endothelial Dysfunction

20-HETE contributes to endothelial dysfunction, a hallmark of many cardiovascular diseases.

-

eNOS Uncoupling: 20-HETE can uncouple endothelial nitric oxide synthase (eNOS) by disrupting its association with heat shock protein 90 (HSP90). This leads to reduced nitric oxide (NO) bioavailability and increased production of superoxide, a reactive oxygen species (ROS).

-

Inflammation and Oxidative Stress: 20-HETE promotes an inflammatory state in endothelial cells by stimulating the production of ROS through NADPH oxidase activation and increasing the expression of adhesion molecules and inflammatory cytokines.

-

Renin-Angiotensin System (RAS) Activation: 20-HETE can activate the vascular renin-angiotensin system by increasing the expression of angiotensin-converting enzyme (ACE) in endothelial cells. This creates a positive feedback loop, as Ang II stimulates 20-HETE production, further perpetuating vascular dysfunction.

Role in Renal Function

20-HETE is a key regulator of renal hemodynamics and tubular transport.

-

Tubular Sodium Transport: In the kidney, 20-HETE has a natriuretic effect by inhibiting Na+/K+-ATPase activity in the proximal tubule and the Na+-K+-2Cl- cotransporter in the thick ascending loop of Henle. This action reduces sodium and fluid reabsorption.

-

Renal Blood Flow: By constricting the afferent arteriole, 20-HETE contributes to the autoregulation of renal blood flow and glomerular filtration rate.

-

Pathophysiology: Altered renal 20-HETE levels are implicated in conditions like polycystic kidney disease, where it promotes abnormal cell proliferation, and renal ischemia-reperfusion injury.

Angiogenesis and Cancer

20-HETE has been identified as a pro-angiogenic and mitogenic factor, with significant implications for tumor growth and metastasis.

-

Mechanism of Angiogenesis: 20-HETE stimulates the proliferation, migration, and tube formation of endothelial cells. It promotes the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), often through pathways involving HIF-1α, PI3K/Akt, and MAPK.

-

Cancer Progression: Overexpression of 20-HETE-producing enzymes (CYP4A and CYP4F) has been observed in various human cancers, including breast, colon, ovarian, and lung cancer. By promoting angiogenesis and cell proliferation, 20-HETE can contribute to tumor growth and metastasis. Consequently, inhibitors of 20-HETE synthesis have shown promise in reducing tumor vascularization and growth in preclinical models.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and inhibition of 20-HETE.

Table 1: In Vitro Efficacy of 20-HETE Synthesis Inhibitors

| Inhibitor | Target System | IC50 Value | Reference(s) |

|---|---|---|---|

| HET0016 | Rat Renal Microsomes (20-HETE formation) | 35 ± 4 nM | |

| HET0016 | Human Renal Microsomes (20-HETE formation) | 8.9 ± 2.7 nM | |

| HET0016 | Rat Renal Microsomes (EETs formation) | 2800 ± 300 nM | |

| TS-011 | 20-HETE formation | < 10 nM | |

| 17-ODYA | Human Renal Microsomes (20-HETE formation) | 1.8 ± 0.8 µM | |

| 1-ABT | Human Renal Microsomes (20-HETE formation) | 38.5 ± 14.9 µM |

| Simvastatin | Human Liver Microsomes (20-HETE formation) | 10.4 µM | |

Table 2: Concentration-Dependent Effects of 20-HETE

| Effect | System/Cell Type | Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Vasoconstriction | Cat Middle Cerebral Arteries | 1 µM | -29 ± 8% change in diameter | |

| Vasodilation (with PKC inhibition) | Cat Middle Cerebral Arteries | 1 µM | +26 ± 4% change in diameter | |

| Vasoconstriction | Newborn Piglet Pulmonary Arteries | 10⁻¹⁰ to 10⁻⁷ M | Concentration-dependent constriction | |

| ACE mRNA Induction | Human Microvascular Endothelial Cells | 10 nM | 3.2-fold increase | |

| EGFR Phosphorylation | Human Microvascular Endothelial Cells | 10 nM | 2.4-fold increase | |

| ACE Promoter Activity | Transfected Cells | 10 nM | 4.37-fold increase |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells | 0.4 - 2.0 µM | Significant increase | |

Table 3: 20-HETE Levels in Hypertensive Models

| Animal Model | Tissue/Fluid | 20-HETE Level/Production Rate | Comparison | Reference(s) |

|---|---|---|---|---|

| Spontaneously Hypertensive Rat (SHRSP) | Cerebral Vasculature | ~1.1 pmol/min/mg protein | 62% greater than WKY rats | |

| Spontaneously Hypertensive Rat (SHR) | Mesenteric Arteries | 1.34 ± 0.16 pmol/mg tissue | Significantly higher than WKY (0.27 ± 0.09) |

| Myh11-4a12 Transgenic Mice | Vasculature and Circulation | Several folds higher | Compared to Wild Type | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of 20-HETE.

Measurement of 20-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 20-HETE in biological samples.

-

Sample Preparation (Plasma/Tissue Homogenate):

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 20-HETE-d6).

-

Add 2 volumes of cold methanol to precipitate proteins.

-

Vortex and incubate at -80°C to ensure complete precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for solid-phase or liquid-liquid extraction to purify the lipid fraction.

-

Dry the purified lipid extract under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

-

Chromatography:

-

Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

The gradient is optimized to separate 20-HETE from other eicosanoid isomers.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 20-HETE is m/z 319.2, and characteristic product ions (e.g., m/z 245.2, 301.2) are monitored.

-

Quantify by comparing the peak area ratio of endogenous 20-HETE to the internal standard against a standard curve.

-

Vascular Reactivity Assessment using Wire Myography

Wire myography allows for the ex vivo measurement of isometric tension in small isolated arteries in response to pharmacological agents.

-

Protocol Steps:

-

Vessel Dissection: Carefully dissect a small resistance artery (e.g., mesenteric or cerebral artery) in ice-cold physiological salt solution (PSS). Clean away surrounding adipose and connective tissue.

-

Mounting: Cut the artery into 2 mm rings and mount them on two fine stainless steel wires in the chamber of a wire myograph.

-

Equilibration: Equilibrate the mounted vessel in Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂ for at least 30-60 minutes.

-

Normalization: Perform a normalization procedure to determine the optimal resting tension for the vessel, which corresponds to a physiological transmural pressure (e.g., 100 mmHg).

-

Viability and Endothelium Integrity Check: Assess the viability of the vessel by inducing contraction with a high potassium solution. Check endothelium integrity by assessing relaxation to an endothelium-dependent vasodilator like acetylcholine after pre-constriction.

-

Experiment: After washing and returning to baseline, perform a cumulative concentration-response curve by adding increasing concentrations of 20-HETE to the bath and recording the isometric tension developed.

-

Data Analysis: Plot the change in tension against the log concentration of 20-HETE to determine parameters like EC50 and maximum contraction.

-

Cell Proliferation Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Protocol Steps:

-

Cell Seeding: Seed endothelial or vascular smooth muscle cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Starvation and Treatment: Synchronize the cells by serum-starving for 24 hours. Then, treat the cells with various concentrations of 20-HETE in low-serum medium for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, metabolically active cells.

-

Cell Migration Assessment using Wound Healing (Scratch) Assay

This assay is used to study directional cell migration in vitro.

-

Protocol Steps:

-

Create a Confluent Monolayer: Grow cells in a culture plate until they form a confluent monolayer.

-

Create the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.

-

Wash and Treat: Gently wash with PBS to remove detached cells and debris. Add fresh medium containing the desired concentration of 20-HETE.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Data Analysis: Quantify the rate of cell migration by measuring the change in the width of the scratch over time.

-

Conclusion and Future Directions

20-HETE is a pleiotropic signaling molecule that plays a fundamental role in the regulation of vascular and renal function. Its involvement in the pathophysiology of hypertension, endothelial dysfunction, cancer, and inflammation makes it a compelling therapeutic target. The development of potent and selective inhibitors of 20-HETE synthesis, as well as antagonists for its receptor, GPR75, offers promising avenues for novel drug development. Future research should focus on further elucidating the cell-specific roles of 20-HETE, understanding the nuances of its signaling in different disease contexts, and advancing the clinical translation of 20-HETE-targeted therapies. This guide provides a foundational resource for scientists dedicated to unraveling the complexities of this important eicosanoid and harnessing its therapeutic potential.

References

The Role of 20-HETE in the Regulation of Vascular Tone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive eicosanoid that plays a critical role in the regulation of vascular tone and blood pressure.[1] Synthesized primarily by CYP4A and CYP4F enzyme families within vascular smooth muscle cells (VSMCs), 20-HETE is a key mediator of the myogenic response, the intrinsic ability of blood vessels to constrict in response to increased intravascular pressure.[2][3][4][5] This technical guide provides an in-depth overview of the synthesis, signaling pathways, and physiological effects of 20-HETE on vascular tone, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Data Presentation: Quantitative Effects of 20-HETE on Vascular Tone

The following tables summarize the quantitative effects of 20-HETE and its modulators on various vascular beds.

Table 1: Effect of 20-HETE on Vascular Diameter

| Vascular Bed | Species | Agonist/Antagonist | Concentration | Change in Diameter | Reference |

| Middle Cerebral Artery | Rat | 20-HETE | 1 µM | ↓ 26% | |

| Middle Cerebral Artery | Rat | WIT003 (agonist) | Not specified | ↓ 26% | |

| Middle Cerebral Artery | Rat | ABSA (agonist) | Not specified | ↓ 26% | |

| Parenchymal Arteriole | Rat | HET0016 (inhibitor) | Not specified | Abolished pressure-induced constriction; induced dilation of 13.7-24.1% | |

| Renal Microvessels | Canine | 20-HETE | < 10⁻¹⁰ M | Contraction |

Table 2: Effect of 20-HETE Modulators on Myogenic Tone

| Vascular Bed | Species/Model | Modulator | Effect on Myogenic Tone | Reference |

| Coronary Arteries | eNOS-KO Mice | DDMS (inhibitor) | Attenuated enhanced myogenic constriction | |

| Renal Arteries | Canine | CYP inhibitors | Reduced myogenic tone | |

| Cerebral Arteries | Rat | 20-HETE inhibition | Diminished myogenic tone | |

| Parenchymal Arteriole | Rat | HET0016 (inhibitor) | Abolished myogenic response |

Table 3: Effect of 20-HETE Modulators on Blood Pressure

| Animal Model | Modulator | Dose | Change in Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | HET0016 (inhibitor) | 10 mg/kg/day for 5 days | ↓ from 191±6 mmHg to 149±8 mmHg | |

| Reduced Uterine Perfusion Pressure (RUPP) Rats | HET0016 (inhibitor) | 1 mg/kg/day | ↓ from 122±3 mmHg to 110±2 mmHg |

Signaling Pathways of 20-HETE in Vascular Smooth Muscle

20-HETE-mediated vasoconstriction is a complex process involving multiple signaling cascades within the vascular smooth muscle cell. Upon its synthesis, 20-HETE initiates a series of events leading to increased intracellular calcium and sensitization of the contractile machinery.

20-HETE Synthesis Pathway

Arachidonic acid, released from the cell membrane by phospholipases, is metabolized by CYP4A/4F enzymes to produce 20-HETE.

20-HETE-Induced Vasoconstriction Signaling Cascade

20-HETE triggers a signaling cascade that culminates in vasoconstriction through multiple mechanisms. It activates Protein Kinase C (PKC), which in turn inhibits the large-conductance calcium-activated potassium (BKCa) channels. This inhibition leads to membrane depolarization, activation of L-type calcium channels, and an influx of extracellular calcium. Concurrently, 20-HETE can activate other signaling pathways involving MAP kinase and Rho kinase, which further contribute to the contractile response.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 20-HETE's role in vascular tone are provided below.

Pressure Myography of Isolated Cerebral Arteries

This protocol is synthesized from established methods for studying myogenic tone in isolated arteries.

1. Vessel Isolation and Mounting:

-

Euthanize the animal (e.g., rat) and carefully dissect the brain in ice-cold physiological salt solution (PSS).

-

Isolate a segment of the middle cerebral artery (or other artery of interest) under a dissecting microscope.

-

Transfer the isolated artery to a pressure myograph chamber filled with cold PSS.

-

Cannulate one end of the artery onto a glass micropipette and secure it with a suture.

-

Gently flush the lumen to remove any blood and then cannulate the other end onto a second micropipette.

-

Pressurize the vessel to a low pressure (e.g., 10 mmHg) to check for leaks.

2. Equilibration and Myogenic Tone Assessment:

-

Superfuze the vessel with oxygenated PSS at 37°C.

-

Gradually increase the intraluminal pressure in a stepwise manner (e.g., from 20 to 100 mmHg in 20 mmHg increments), allowing the vessel to stabilize at each pressure step.

-

Record the internal diameter of the vessel at each pressure step using a video micrometer.

-

After reaching the maximum pressure, obtain the passive diameter by superfusing the vessel with a calcium-free PSS containing a vasodilator (e.g., sodium nitroprusside).

3. Experimental Intervention:

-

To study the effect of 20-HETE, add known concentrations of 20-HETE to the superfusion bath and repeat the pressure-diameter curve measurement.

-

To investigate the role of endogenous 20-HETE, pretreat the vessel with a 20-HETE synthesis inhibitor (e.g., HET0016) or a 20-HETE antagonist (e.g., WIT002) before assessing the myogenic response.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) in cultured VSMCs.

1. Cell Preparation and Dye Loading:

-

Culture VSMCs on glass coverslips until they reach the desired confluency.

-

Wash the cells with a physiological salt solution (PSS).

-

Load the cells with the calcium-sensitive fluorescent dye Fura-2 AM (e.g., 5 µM) in PSS for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with PSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 30 minutes.

2. Fluorescence Imaging:

-

Mount the coverslip with the Fura-2-loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

3. Experimental Stimulation and Data Analysis:

-

Add 20-HETE or other vasoactive agents to the cell bath and continue to record the fluorescence ratio.

-

An increase in the F340/F380 ratio indicates an increase in intracellular calcium.

-

Calibrate the fluorescence ratio to absolute calcium concentrations using established methods if required.

Western Blot Analysis of Phosphorylated Proteins in 20-HETE Signaling

This protocol is for the detection of phosphorylated signaling proteins (e.g., phosphorylated myosin light chain) in VSMCs treated with 20-HETE.

1. Cell Lysis and Protein Quantification:

-

Treat cultured VSMCs with 20-HETE for the desired time.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-myosin light chain).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

20-HETE is a pivotal regulator of vascular tone, contributing significantly to the myogenic response and the pathophysiology of hypertension. Its complex signaling network in vascular smooth muscle cells presents multiple potential targets for therapeutic intervention in cardiovascular diseases. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of 20-HETE in vascular biology and to develop novel therapies targeting this important signaling molecule.

References

- 1. Pressure-induced myogenic tone and role of 20-HETE in mediating autoregulation of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Pressure-induced myogenic tone and role of 20-HETE in mediating autoregulation of cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of 20-HETE in Renal and Cerebral Blood Flow: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive lipid mediator that exerts critical and complex control over renal and cerebral hemodynamics.[1] It is a key player in the regulation of vascular tone, the myogenic response, and the autoregulation of blood flow in these vital organs.[2][3] In both the kidney and the brain, 20-HETE primarily functions as a vasoconstrictor, contributing to the intrinsic ability of blood vessels to constrict in response to elevated pressure.[4] However, its dysregulation is implicated in various pathologies, including hypertension, ischemic stroke, and chronic kidney disease, making it a significant target for therapeutic intervention.[5] This technical guide provides an in-depth examination of the molecular mechanisms of 20-HETE in regulating renal and cerebral blood flow, presents key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved.

Biosynthesis of 20-HETE

20-HETE is synthesized from arachidonic acid primarily by ω-hydroxylases of the cytochrome P450 4A (CYP4A) and 4F (CYP4F) subfamilies. In humans, the predominant enzymes responsible for 20-HETE production are CYP4F2 (major enzyme in the kidney) and CYP4A11. Various stimuli can modulate 20-HETE synthesis. Vasoconstrictors such as angiotensin II, endothelin, and norepinephrine increase its production. Conversely, vasodilators like nitric oxide (NO) and carbon monoxide inhibit its synthesis by binding to the heme site of CYP enzymes.

Caption: Biosynthesis pathway of 20-HETE from arachidonic acid.

Mechanism of Action in Renal Blood Flow

In the kidney, 20-HETE is a crucial regulator of preglomerular vascular tone and, consequently, renal blood flow (RBF) and glomerular filtration rate (GFR). It is a primary mediator of the myogenic response of afferent arterioles and tubuloglomerular feedback.

Vascular Effects

20-HETE acts as a potent vasoconstrictor in the renal microvasculature. Its production in vascular smooth muscle cells (VSMCs) is stimulated by increases in transmural pressure and agonists like angiotensin II. The primary mechanism involves the inhibition of the large-conductance calcium-activated potassium (BKCa) channels in VSMCs.

Signaling Pathway:

-

An increase in renal perfusion pressure stimulates the synthesis of 20-HETE in the VSMCs of afferent arterioles.

-

20-HETE, acting as an intracellular second messenger, activates Protein Kinase C (PKC).

-

Activated PKC phosphorylates and inhibits BKCa channels.

-

Inhibition of K+ efflux through BKCa channels leads to depolarization of the cell membrane.

-

This depolarization activates voltage-gated L-type calcium channels, increasing Ca2+ influx.

-

The resulting rise in intracellular calcium ([Ca2+]i) triggers smooth muscle contraction and vasoconstriction, thereby increasing renal vascular resistance and limiting blood flow.

Caption: 20-HETE signaling pathway in renal vasoconstriction.

Tubular Effects

Beyond its vascular role, 20-HETE also regulates sodium transport in the renal tubules. It inhibits the Na+/K+-ATPase in the proximal tubule and the Na+-K+-2Cl− cotransporter in the thick ascending loop of Henle (TALH). This natriuretic action serves to counterbalance its pro-hypertensive vascular effects.

Quantitative Data: Renal Effects

| Parameter | Species/Model | Effect of 20-HETE or its Inhibition | Magnitude of Change | Citation(s) |

| Autoregulation of RBF | Rat | Inhibition with 17-ODYA impairs autoregulation | Cortical blood flow increased by 12.6% | |

| Afferent Arteriolar Diameter | Rabbit | 20-HETE causes constriction (with norepinephrine) | Attenuated by indomethacin | |

| Renal Vascular Resistance | Dog | Intra-arterial 20-HETE infusion | Decreased cortical blood flow, increased medullary blood flow | |

| Polycystic Kidney Size | Rat (PKD model) | Inhibition with HET0016 | Reduced kidney size by 24% |

Mechanism of Action in Cerebral Blood Flow

Similar to the kidney, 20-HETE is a key determinant of cerebral vascular tone and plays an essential role in the autoregulation of cerebral blood flow (CBF). The brain is exquisitely sensitive to changes in blood flow, and 20-HETE helps maintain a constant flow despite fluctuations in systemic blood pressure.

Vascular Effects and Myogenic Response

The production of 20-HETE in cerebral arteries increases in response to elevations in transmural pressure. The signaling cascade is analogous to that in the renal vasculature, culminating in the inhibition of BKCa channels, membrane depolarization, Ca2+ influx, and vasoconstriction. This mechanism is fundamental to the myogenic response that protects the brain from pressure-induced injury. Inhibition of 20-HETE synthesis or action has been shown to eliminate the pressure-induced constriction of cerebral arteries in vitro and impair CBF autoregulation in vivo.

Caption: 20-HETE-mediated myogenic response in cerebral arteries.

Role in Pathophysiology: Ischemic Stroke

While crucial for physiological regulation, elevated 20-HETE production is implicated in the pathophysiology of ischemic stroke. Following an ischemic event, increased 20-HETE contributes to vasospasm and may exacerbate neuronal injury by increasing oxidative stress. Inhibitors of 20-HETE synthesis have been shown to reduce infarct size and improve outcomes in animal models of stroke, suggesting a potential therapeutic avenue. For instance, the inhibitor HET0016 reduced infarct size by 59% in spontaneously hypertensive rats (SHR) and 87% in stroke-prone SHR (SHRSP).

Quantitative Data: Cerebral Effects

| Parameter | Species/Model | Effect of 20-HETE or its Inhibition/Antagonism | Magnitude of Change | Citation(s) |

| Cerebral Artery Diameter | Rat (MCA) | 20-HETE (10⁻⁶ M) application | 25.3% reduction in diameter | |

| CBF Autoregulation | Rat | Inhibition with DDMS | Attenuated autoregulation to pressure increases | |

| CBF (Baseline) | Rat | Intracisternal infusion of 20-HETE agonists | ~20% reduction in baseline CBF | |

| Ischemic Infarct Volume | Rat (SHRSP) | Inhibition with HET0016 (1 mg/kg) post-MCAO | 87% reduction in infarct volume | |

| 20-HETE Production | Rat Cerebral Arteries | Transmural pressure increase (20 to 140 mmHg) | 6-fold increase in 20-HETE concentration |

Experimental Protocols

Studying the effects of 20-HETE requires a combination of biochemical, physiological, and pharmacological techniques.

Quantification of 20-HETE

Accurate measurement of 20-HETE in biological samples (tissue, urine, plasma) is critical.

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol Outline:

-

Sample Collection: Collect tissue, urine, or plasma and immediately freeze at -80°C.

-

Internal Standard: Add a deuterated internal standard (e.g., 20-HETE-d6) to the sample for accurate quantification.

-

Lipid Extraction: Perform solid-phase or liquid-liquid extraction to isolate the lipid fraction containing eicosanoids.

-

Derivatization (for GC-MS): Convert the carboxylic acid group to an ester to improve volatility.

-

Analysis: Inject the extracted sample into the LC-MS/MS or GC-MS system. 20-HETE is identified by its specific retention time and mass-to-charge ratio (m/z) transitions.

-

Quantification: Calculate the concentration of 20-HETE based on the ratio of the peak area of endogenous 20-HETE to the peak area of the internal standard.

-

-

Alternative Methods: Enzyme-linked immunosorbent assays (ELISAs) and fluorescent HPLC assays are also available, offering simpler and less expensive options, though they may have different sensitivity and specificity profiles.

In Vitro Assessment of Myogenic Tone

This technique allows for the direct measurement of a vessel's response to pressure changes.

-

Method: Isolated Cannulated Artery Preparation.

-

Protocol Outline:

-

Vessel Isolation: Carefully dissect a small resistance artery (e.g., middle cerebral or renal interlobar artery) from the animal model.

-

Cannulation: Mount the isolated artery between two glass micropipettes in a chamber filled with physiological salt solution (PSS) aerated with 95% O2/5% CO2 and maintained at 37°C.

-

Pressurization: Pressurize the vessel to a specific intraluminal pressure (e.g., 60 mmHg) using a pressure servo-control system.

-

Equilibration: Allow the vessel to equilibrate and develop spontaneous myogenic tone.

-

Experimental Protocol:

-

Generate a pressure-diameter curve by stepwise increasing the intraluminal pressure (e.g., from 20 to 140 mmHg) and recording the steady-state vessel diameter at each step using video microscopy.

-

To test the role of 20-HETE, repeat the pressure-diameter curve in the presence of a 20-HETE synthesis inhibitor (e.g., HET0016, DDMS) or an antagonist (e.g., 20-HEDE).

-

-

Data Analysis: Plot vessel diameter as a function of intraluminal pressure. A decrease in diameter with increasing pressure indicates a myogenic response.

-

Caption: Experimental workflow for assessing myogenic response in vitro.

In Vivo Measurement of Blood Flow

This assesses the integrated physiological response within a living organism.

-

Method: Laser Doppler Flowmetry.

-

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and monitor vital signs.

-

Surgical Procedure:

-

Cerebral: Create a cranial window by thinning the skull to expose the pial circulation.

-

Renal: Expose the kidney through a flank incision.

-

-

Probe Placement: Place the laser Doppler probe on the surface of the brain or kidney to measure microvascular blood flow (flux).

-

Blood Pressure Manipulation: Induce changes in systemic arterial blood pressure, typically by infusing a vasoconstrictor (e.g., phenylephrine) or a vasodilator (e.g., sodium nitroprusside).

-

Data Acquisition: Continuously record arterial blood pressure and the laser Doppler flow signal.

-

Pharmacological Intervention: Administer a 20-HETE synthesis inhibitor or antagonist systemically or locally and repeat the blood pressure manipulation to assess its effect on autoregulation.

-

Data Analysis: Plot cerebral or renal blood flow (or vascular resistance) as a function of mean arterial pressure. A plateau in the flow reading despite increasing pressure indicates effective autoregulation.

-

Conclusion and Therapeutic Outlook

20-HETE is a powerful and multifaceted regulator of renal and cerebral blood flow. Its role as the primary mediator of the myogenic response is critical for protecting these organs from fluctuations in blood pressure. However, its overproduction contributes significantly to the pathophysiology of hypertension and ischemic stroke. The detailed understanding of its signaling pathways—from CYP4A/4F synthesis to the modulation of ion channels in vascular smooth muscle—has identified clear targets for drug development. The development of specific inhibitors of 20-HETE synthesis and antagonists of its actions holds considerable promise for treating conditions characterized by excessive vasoconstriction and vascular injury, such as post-stroke vasospasm and certain forms of hypertension. Further research into the cell-specific regulation and downstream effectors of 20-HETE will continue to refine its potential as a therapeutic target.

References

- 1. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

- 4. Pressure-induced myogenic tone and role of 20-HETE in mediating autoregulation of cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Deuterated Eicosanoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play a pivotal role in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific positions within eicosanoid precursors, primarily arachidonic acid (AA), has emerged as a powerful tool to modulate their metabolic fate and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of deuterated eicosanoids. It details the rationale behind their development, focusing on the kinetic isotope effect to inhibit lipid peroxidation and alter enzymatic processing. This document provides detailed methodologies for the synthesis of deuterated polyunsaturated fatty acids (PUFAs) and the subsequent analysis of their effects on key enzymes in the eicosanoid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Quantitative data on enzyme kinetics are presented, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of research and drug development.

Discovery and Rationale

The concept of utilizing deuterated compounds to influence biological pathways stems from the kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This principle has been strategically applied to polyunsaturated fatty acids (PUFAs), the precursors to eicosanoids.

PUFAs are susceptible to oxidation, a process implicated in cellular damage and various disease states.[1] The oxidation of PUFAs is often initiated by the abstraction of a hydrogen atom from a bis-allylic position. By replacing the hydrogen atoms at these vulnerable sites with deuterium, the rate of lipid peroxidation can be significantly reduced, thereby protecting cell membranes from oxidative damage.[1][2] This has led to the exploration of deuterated PUFAs as potential therapeutic agents for a range of conditions associated with oxidative stress, including neurodegenerative diseases.

Beyond inhibiting non-enzymatic lipid peroxidation, site-specific deuteration of arachidonic acid has been shown to modulate the activity of key enzymes in the eicosanoid biosynthesis pathways, namely cyclooxygenases (COX) and lipoxygenases (LOX). This targeted modulation allows for the controlled synthesis of specific eicosanoids, offering a sophisticated approach to manipulating inflammatory and other signaling cascades.

Synthesis of Deuterated Eicosanoid Precursors

The synthesis of deuterated arachidonic acid isotopologues is a critical step in the study of deuterated eicosanoids. While various methods exist, a common strategy involves the catalytic deuteration of a suitable precursor.

General Synthetic Strategy

A full library of arachidonic acids variably deuterated at the bis-allylic positions (C7, C10, C13) has been synthesized to investigate the differential effects of deuteration on enzymatic and non-enzymatic oxidation. These syntheses often involve multi-step organic chemistry procedures. For stability during storage, these deuterated arachidonic acids are typically synthesized as ethyl esters.

Example Protocol: Synthesis of Hexadeuterated Ethyl Arachidonate

The synthesis of hexadeuterated ethyl arachidonate (D6-ARA) can be achieved catalytically from the natural, non-deuterated ethyl ester of arachidonic acid.

Materials:

-

Ethyl arachidonate

-

Deuterium gas (D₂)

-

Catalyst (e.g., Wilkinson's catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve ethyl arachidonate in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., argon).

-

Introduce the catalyst to the solution.

-

Evacuate the reaction vessel and backfill with deuterium gas.

-

Stir the reaction mixture under a positive pressure of deuterium gas at a controlled temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and remove the catalyst by filtration.

-

Purify the product using column chromatography on silica gel.

-

Verify the structure and isotopic enrichment of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols for Biological Evaluation

The biological effects of deuterated eicosanoids are primarily assessed by examining their impact on the key enzymes of the arachidonic acid cascade.

Cyclooxygenase-2 (COX-2) Activity Assay

The activity of COX-2 in the presence of deuterated arachidonic acid can be determined using a fluorometric assay that detects the formation of prostaglandin G2 (PGG2), an intermediate product.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

Arachidonic acid and deuterated arachidonic acid isotopologues (as substrates)

-

COX-2 inhibitor (e.g., Celecoxib) for control

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction master mix containing COX Assay Buffer and COX Probe.

-

Add the reaction master mix to the wells of the microplate.

-

Add the test compounds (deuterated AA isotopologues) or control inhibitor to the respective wells.

-

Add the COX-2 enzyme to all wells except the negative control.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the fluorescence intensity in kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculate the enzyme activity by determining the rate of fluorescence increase.

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Eicosanoid Profiling by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of eicosanoids produced from deuterated precursors.

Materials:

-

Cell culture or biological samples treated with deuterated arachidonic acid

-

Deuterated eicosanoid internal standards

-

Solid-phase extraction (SPE) cartridges

-

UPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Spike the samples with a mixture of deuterated eicosanoid internal standards.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase UPLC column.

-

Separate the eicosanoids using a gradient elution program.

-

Detect and quantify the eicosanoids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Each eicosanoid is identified by its specific precursor ion and product ion transition.

-

-

Data Analysis:

-

Quantify the concentration of each eicosanoid by comparing its peak area to that of its corresponding deuterated internal standard.

-

Quantitative Data

The impact of deuteration on the enzymatic conversion of arachidonic acid has been quantified by determining the kinetic parameters for COX-2 and 5-LOX.

Table 1: Kinetic Parameters of COX-2 with Deuterated Arachidonic Acid Isotopologues

| Substrate | Kₘ (µM) | Vₘₐₓ (µM/min) |

| Arachidonic Acid (AA) | 5.2 ± 0.6 | 1.8 ± 0.1 |

| 7,7-d₂-AA | 4.9 ± 0.7 | 1.7 ± 0.1 |

| 10,10-d₂-AA | 5.5 ± 0.8 | 1.6 ± 0.1 |

| 13,13-d₂-AA | 6.1 ± 0.9 | 0.15 ± 0.01 |

| 7,7,10,10-d₄-AA | 5.1 ± 0.7 | 1.5 ± 0.1 |

| 7,7,13,13-d₄-AA | 6.5 ± 1.0 | 0.14 ± 0.01 |

| 10,10,13,13-d₄-AA | 6.8 ± 1.1 | 0.13 ± 0.01 |

| 7,7,10,10,13,13-d₆-AA | 7.2 ± 1.2 | 0.11 ± 0.01 |

Data adapted from Shchepinov et al. (2018). Values are presented as mean ± standard deviation.

Table 2: Kinetic Parameters of 5-LOX with Deuterated Arachidonic Acid Isotopologues (measured by 5-HETE formation)

| Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |

| Arachidonic Acid (AA) | 12.3 ± 1.5 | 150 ± 10 |

| 7,7-d₂-AA | 11.8 ± 1.8 | 80 ± 5 |

| 10,10-d₂-AA | 13.1 ± 2.0 | 140 ± 12 |

| 7,7,10,10-d₄-AA | 12.5 ± 1.9 | 75 ± 6 |

Data adapted from Shchepinov et al. (2018). Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of eicosanoid biosynthesis and a typical experimental workflow for studying the effects of deuterated arachidonic acid.

Caption: Overview of the major eicosanoid biosynthesis pathways from arachidonic acid.

Caption: Experimental workflow for evaluating the effects of deuterated arachidonic acid.

Conclusion

The discovery and synthesis of deuterated eicosanoids represent a significant advancement in the field of lipid biology and pharmacology. The ability to selectively slow down oxidation and enzymatic conversion through the kinetic isotope effect provides a powerful tool for both mechanistic studies and the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide offer a foundation for researchers to explore the potential of deuterated eicosanoids in modulating inflammatory and other eicosanoid-driven processes. Further research in this area holds the promise of yielding new treatments for a wide range of diseases characterized by dysregulated eicosanoid signaling and oxidative stress.

References

In-Depth Technical Guide to 20-HETE-d6: Properties, Signaling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18-d6 acid (20-HETE-d6), a deuterated internal standard crucial for the accurate quantification of its endogenous counterpart, 20-HETE. The document delves into the fundamental chemical properties of this compound, the complex biological signaling pathways of 20-HETE, and detailed experimental protocols relevant to its study.

Chemical Identity and Properties of this compound

This compound is a deuterated derivative of 20-HETE, a significant eicosanoid metabolite of arachidonic acid.[1][2] The incorporation of six deuterium atoms at the 16, 16, 17, 17, 18, and 18 positions provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of 20-HETE.[1][3]

Chemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 2548939-89-3 | [1] |

| Molecular Formula | C₂₀H₂₆D₆O₃ | |

| Molecular Weight | 326.5 g/mol | |

| Formal Name | 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic-16,16,17,17,18,18-d₆ acid | |

| IUPAC Name | (5Z,8Z,11Z,14Z)-16,16,17,17,18,18-hexadeuterio-20-hydroxyicosa-5,8,11,14-tetraenoic acid |

Chemical Synonyms

A variety of synonyms are used to refer to this compound in scientific literature and commercial listings. These include:

-

20-hydroxy Arachidonic Acid-d6

-

20-Hydroxyeicosatetraenoic Acid-d6

-

(5Z,8Z,11Z,14Z)-16,16,17,17,18,18-hexadeuterio-20-hydroxyicosa-5,8,11,14-tetraenoic acid

-

20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid-d6

-

20-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic-16,16,17,17,18,18-d6 acid

Biological Significance and Signaling Pathways of 20-HETE

While this compound serves as an analytical tool, the biological activities of its non-deuterated analog, 20-HETE, are vast and of significant interest in drug development. 20-HETE is a potent vasoactive eicosanoid that plays a critical role in the regulation of vascular tone, renal function, and angiogenesis. It is primarily synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.

Vascular Tone and Blood Pressure Regulation

20-HETE is a potent vasoconstrictor in several vascular beds, including the renal and cerebral microvasculature. This action is central to its role in the autoregulation of blood flow and the pathogenesis of hypertension.

Caption: 20-HETE signaling in vascular smooth muscle cells leading to vasoconstriction.

Endothelial Dysfunction

Elevated levels of 20-HETE are associated with endothelial dysfunction. This is characterized by a reduction in the bioavailability of nitric oxide (NO), a key vasodilator. 20-HETE contributes to this by uncoupling endothelial nitric oxide synthase (eNOS), leading to the production of superoxide instead of NO.

Caption: 20-HETE-induced signaling cascade leading to endothelial dysfunction.

Interaction with the Renin-Angiotensin System (RAS)

20-HETE exhibits a complex interplay with the renin-angiotensin system. Angiotensin II can stimulate the production of 20-HETE, and in turn, 20-HETE can enhance the vasoconstrictor effects of angiotensin II. Furthermore, 20-HETE has been shown to induce the expression of angiotensin-converting enzyme (ACE), creating a potential positive feedback loop that can contribute to hypertension.

Caption: Positive feedback loop between 20-HETE and the Renin-Angiotensin System.

Angiogenesis and Cancer

20-HETE has been implicated in promoting angiogenesis, the formation of new blood vessels. This has significant implications for tumor growth and metastasis, as cancer cells often rely on angiogenesis for their nutrient supply. The pro-angiogenic effects of 20-HETE are mediated, in part, through the upregulation of vascular endothelial growth factor (VEGF) and the activation of signaling pathways such as PI3K/Akt and MAPK.

Experimental Protocols

The quantification of 20-HETE in biological samples is a critical experimental procedure in many research areas. The use of this compound as an internal standard is paramount for achieving accurate and reproducible results.

Quantification of 20-HETE in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of 20-HETE from biological matrices such as plasma, urine, or tissue homogenates.

Caption: General workflow for the quantification of 20-HETE using this compound.

-

Sample Preparation:

-

For plasma or urine, acidify the sample to a pH of approximately 4.0.

-

For tissue samples, homogenize in a suitable buffer and centrifuge to remove cellular debris.

-

-

Internal Standard Spiking:

-

Add a known amount of this compound solution in a solvent such as acetonitrile to each sample. The amount added should be comparable to the expected endogenous levels of 20-HETE.

-

-

Extraction:

-

Solid Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by acidified water. Load the sample, wash with a low-organic solvent mixture, and elute the analytes with a high-organic solvent like ethyl acetate or methanol.

-

Liquid-Liquid Extraction (LLE): Extract the acidified sample with a water-immiscible organic solvent such as ethyl acetate or a mixture of hexane and isopropanol.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both 20-HETE and this compound.

-

-

Quantification:

-

Construct a standard curve using known amounts of 20-HETE and a fixed amount of this compound.

-

Calculate the concentration of 20-HETE in the unknown samples by comparing the peak area ratio of the endogenous analyte to the internal standard against the standard curve.

-

Assessment of Vascular Reactivity

This protocol describes the use of isolated and pressurized small arteries to investigate the direct effects of 20-HETE on vascular tone.

-

Vessel Isolation:

-

Isolate small arteries (e.g., cerebral or renal arteries) from a suitable animal model.

-

Carefully dissect the vessels in a cold physiological salt solution (PSS).

-

-

Cannulation and Pressurization:

-

Mount the isolated artery on two glass micropipettes in a vessel chamber.

-

Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) and maintain it at 37°C.

-

-

Experimental Procedure:

-

Allow the vessel to develop spontaneous myogenic tone.

-

Generate a cumulative concentration-response curve to 20-HETE by adding increasing concentrations of the compound to the vessel bath.

-

Record changes in the vessel's internal diameter using a video microscopy system.

-

-

Data Analysis:

-

Express the vasoconstrictor responses as a percentage decrease from the baseline diameter.

-

Calculate the EC₅₀ value to determine the potency of 20-HETE.

-

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of 20-HETE in health and disease. Its use as an internal standard ensures the accuracy and reliability of quantitative studies. A thorough understanding of the complex signaling pathways of 20-HETE is crucial for the development of novel therapeutic strategies targeting conditions such as hypertension, endothelial dysfunction, and cancer. The experimental protocols outlined in this guide provide a foundation for conducting rigorous and reproducible research in this exciting field.

References

A Technical Guide to the Physiological Effects of Cytochrome P450 Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physiological roles of metabolites produced by the cytochrome P450 (CYP450) enzyme superfamily. CYP450 enzymes are critical in the metabolism of a vast array of endogenous and exogenous compounds, including drugs, toxins, and signaling molecules.[1][2][3][4] The metabolites generated through these enzymatic reactions are not mere byproducts; they are often biologically active molecules with profound physiological and pathophysiological consequences. Understanding their effects is paramount for advancements in pharmacology, toxicology, and the development of novel therapeutics.

Introduction to Cytochrome P450 Enzymes

The cytochrome P450s are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates.[5] In humans, 57 functional CYP genes have been identified, classified into 18 families. While they are found in almost all tissues, their highest concentration is in the liver, making them central to Phase I drug metabolism. The primary role of this metabolism is to convert lipophilic compounds into more water-soluble (hydrophilic) products, facilitating their excretion from the body. Beyond xenobiotic detoxification, CYP450 enzymes are indispensable for the biosynthesis and catabolism of essential endogenous compounds like steroid hormones, cholesterol, and fatty acids.

The physiological impact of the CYP450 system is largely exerted through its metabolic products. These metabolites can be less active, more active, or possess entirely different biological activities than the parent compound, and can sometimes be toxic.

Major Classes of CYP450 Metabolites and Their Physiological Roles

The diverse functions of CYP450 enzymes give rise to several classes of physiologically significant metabolites. The most extensively studied are those derived from arachidonic acid.

Arachidonic acid, a polyunsaturated fatty acid released from cell membranes, can be metabolized by three major enzyme pathways: cyclooxygenases (COX), lipoxygenases (LOX), and the "third pathway," mediated by cytochrome P450 enzymes. The CYP450 pathway itself has two main branches: the epoxygenase and the hydroxylase pathways.

-

Epoxyeicosatrienoic Acids (EETs): Produced by CYP epoxygenases (primarily from CYP2C and CYP2J subfamilies), EETs are potent signaling molecules. There are four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. EETs are known to have a range of protective effects on the cardiovascular system. They are potent vasodilators, an effect mediated by the activation of large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Furthermore, EETs exhibit significant anti-inflammatory properties by inhibiting the activation of endothelial cells and reducing the expression of adhesion molecules like VCAM-1. They also play roles in promoting angiogenesis and protecting tissues from ischemia-reperfusion injury. Some studies have shown that 14,15-EET can inhibit apoptosis by activating the PI-3 kinase-Akt signaling pathway.

-

Hydroxyeicosatetraenoic Acids (HETEs): The CYP4A and CYP4F families primarily function as AA ω-hydroxylases, producing 20-hydroxyeicosatetraenoic acid (20-HETE). In stark contrast to EETs, 20-HETE is a potent vasoconstrictor. This action is mediated by inhibiting the open-state probability of BKCa channels in vascular smooth muscle. 20-HETE is involved in the autoregulation of renal and cerebral blood flow and contributes to the myogenic response of arterioles. Its production can be stimulated by vasoconstrictors like angiotensin II and endothelin. The opposing actions of EETs and 20-HETE highlight the critical role of the intracellular balance between these metabolites in regulating vascular tone.

CYP450 enzymes are fundamental to steroidogenesis and the metabolism of cholesterol and Vitamin D. Alterations in the activity of these specific CYPs can lead to significant endocrine disorders and diseases.

-

Steroidogenesis: Enzymes like CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase), and CYP21A2 (steroid 21-hydroxylase) are essential for the synthesis of all steroid hormones, including cortisol, aldosterone, and sex hormones, from cholesterol.

-

Cholesterol Metabolism: CYP51 is the only P450 involved in the biosynthesis of cholesterol itself. Other CYPs, such as CYP7A1 and CYP27A1, are critical for converting cholesterol into bile acids, a key pathway for cholesterol elimination.

-

Vitamin D Activation: The activation of Vitamin D to its hormonal form, calcitriol, is a two-step hydroxylation process catalyzed by CYP enzymes. CYP2R1 in the liver performs the first hydroxylation, and CYP27B1 in the kidney performs the final activation step.

CYP450-mediated metabolism is a primary determinant of the pharmacokinetic profile of most drugs. This process can result in:

-

Inactivation: The majority of drugs are converted into inactive, more easily excreted metabolites.

-

Activation (Prodrugs): Some drugs are administered as inactive prodrugs and require CYP-mediated metabolism to be converted into their pharmacologically active form.

-

Formation of Active Metabolites: A parent drug may be converted into one or more metabolites that are also pharmacologically active, sometimes with greater potency or a different activity profile than the parent compound.

-

Formation of Toxic Metabolites (Bioactivation): In some cases, CYP enzymes can convert drugs into reactive, toxic intermediates. This bioactivation is a key mechanism underlying idiosyncratic drug reactions and hepatotoxicity.

Quantitative Data on CYP450 Metabolite Effects and Enzyme Abundance

The quantitative assessment of CYP450 expression and metabolite activity is crucial for predicting drug metabolism and understanding physiological regulation.

Table 1: Relative Abundance of Major CYP450 Isoforms in Human Liver Data compiled from quantitative proteomic analyses.

| CYP450 Isoform | Average Abundance in Liver Microsomes (pmol/mg protein) | Percentage of Total CYP Content (%) | Key Functions & Substrates |

| CYP3A4 | ~54.0 | ~18.1% | Metabolizes >50% of clinical drugs; steroids, testosterone. |

| CYP2C9 | ~39.3 | ~27.1% | Warfarin, NSAIDs, angiotensin II blockers. |

| CYP2E1 | Not specified | ~19.5% | Ethanol, acetaminophen, small volatile compounds. |

| CYP1A2 | ~39.3 | Not specified | Caffeine, theophylline, polycyclic aromatic hydrocarbons. |

| CYP2D6 | Not specified | Found in ~79% of donors | Antidepressants, beta-blockers, opioids. |

| CYP2C19 | ~3.0 | Not specified | Proton pump inhibitors (omeprazole), clopidogrel. |

| CYP2A6 | Not specified | ~10% (combined with 2C8) | Nicotine. |

| CYP2C8 | Not specified | ~10% (combined with 2C8) | Paclitaxel, amodiaquine. |

Note: Abundance values can vary significantly between individuals due to genetic polymorphisms and environmental factors.

Table 2: Physiological Actions of Arachidonic Acid Metabolites

| Metabolite | Producing Enzyme Family | Key Physiological Effect | Mechanism of Action |

| EETs | CYP2C, CYP2J | Vasodilation, Anti-inflammation | Activation of BKCa channels, Inhibition of NF-κB activation. |

| 20-HETE | CYP4A, CYP4F | Vasoconstriction, Pro-inflammation | Inhibition of BKCa channels. |

Experimental Protocols for Studying CYP450 Metabolites

Evaluating the effects of CYP450 metabolites and the activity of the enzymes themselves requires robust in vitro and in vivo methodologies.

A common objective in drug development is to determine if a new chemical entity inhibits or is a substrate for major CYP450 enzymes. This is often assessed using human liver microsomes (HLM) or recombinant enzymes.

Protocol: Testosterone 6β-hydroxylation Assay for CYP3A4 Activity

This assay measures the conversion of testosterone to its primary metabolite, 6β-hydroxytestosterone, a reaction specifically catalyzed by CYP3A4.

-

Preparation of Incubation Mixture:

-

In a final volume of 0.5 ml, combine: 0.1 M potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, and an NADPH-generating system (e.g., 10 mM glucose 6-phosphate, 1 mM NADP⁺, 1 U/ml glucose 6-phosphate dehydrogenase).

-

Add the enzyme source, which can be:

-

Human liver microsomes (e.g., 0.2 µM total CYP).

-

Recombinant human CYP3A4 co-expressed with NADPH:CYP reductase (e.g., Supersomes™).

-

-

Add the test compound if evaluating inhibition.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, testosterone (e.g., 50 µM final concentration).

-

-

Incubation and Termination:

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, often containing an internal standard for analysis.

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of 6β-hydroxytestosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Quantify the amount of metabolite formed.

-

For inhibition studies, calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.

-

The total P450 content in a sample (e.g., microsomes) can be determined spectrophotometrically based on the characteristic absorbance of the carbon monoxide (CO)-bound reduced heme iron at 450 nm.

Protocol: Spectral P450 Measurement

-

Sample Preparation: Dilute the microsomal sample in a buffer (e.g., potassium phosphate with glycerol) to a concentration of 0.5–5 µM P450. Divide the sample equally into two cuvettes.

-

CO Saturation: Gently bubble CO gas through the sample cuvette for approximately 20-30 seconds. The reference cuvette is not treated with CO.

-

Baseline Spectrum: Record a baseline spectrum between 400 and 500 nm.

-

Reduction: Add a few grains of sodium dithionite (Na₂S₂O₄) to both cuvettes to reduce the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. Only the ferrous form binds CO.

-

Difference Spectrum: Immediately record the difference spectrum. A characteristic peak will appear at approximately 450 nm.

-

Quantification: Calculate the P450 concentration using the Beer-Lambert law, with an extinction coefficient of 91 mM⁻¹cm⁻¹.

Conclusion and Future Directions

The metabolites of cytochrome P450 enzymes are far from inert end-products; they are crucial mediators of a vast range of physiological processes, from regulating blood pressure to controlling cellular life and death. The opposing actions of metabolites like EETs and 20-HETE underscore the delicate balance required for homeostasis. In drug development, understanding the metabolic fate of a compound is essential for predicting its efficacy, potential for drug-drug interactions, and toxicity profile.

Future research will continue to unravel the complex signaling pathways initiated by these metabolites and their specific roles in disease. The enzymes involved in the formation and degradation of these molecules, such as soluble epoxide hydrolase (sEH) which degrades EETs, are emerging as promising therapeutic targets for conditions like hypertension, inflammation, and ischemic injury. Continued development of sophisticated analytical techniques and in vitro models will further refine our ability to predict the physiological impact of CYP450 metabolism, paving the way for safer, more effective, and personalized medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]

- 3. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochromes P450: Roles in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

20-HETE: A Technical Guide to its Core Involvement in Angiogenesis and Inflammation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE), a potent bioactive eicosanoid, has emerged as a critical regulator of vascular function and pathology. Produced from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, 20-HETE exerts a wide array of effects, prominently influencing both new blood vessel formation (angiogenesis) and inflammatory responses.[1][2][3] Its actions are primarily mediated through the G-protein coupled receptor, GPR75, initiating complex signaling cascades that regulate cellular proliferation, migration, and the expression of inflammatory mediators.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental evidence defining the dual role of 20-HETE in angiogenesis and inflammation, offering a valuable resource for researchers and professionals in drug development.

20-HETE Synthesis and Receptor Signaling

20-HETE is synthesized via the ω-hydroxylation of arachidonic acid (AA) by CYP enzymes, with CYP4A11 and CYP4F2 being the major synthases in humans. This enzymatic conversion is a critical control point for the biological activity of 20-HETE.

Caption: Biosynthesis of 20-HETE from Arachidonic Acid.

The discovery of GPR75 as a high-affinity receptor for 20-HETE was a milestone, clarifying how this lipid mediator transmits signals across the cell membrane. Upon binding, 20-HETE activates GPR75, which signals through Gαq/11 proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). A key event in this pathway is the c-Src-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), which serves as a major hub for downstream signaling.

Caption: Core 20-HETE signaling cascade via the GPR75 receptor.

The Pro-Angiogenic Role of 20-HETE

20-HETE is a significant promoter of angiogenesis. It stimulates the proliferation, migration, and tube formation of endothelial cells (ECs) and endothelial progenitor cells (EPCs), which are fundamental processes for creating new vasculature.

Angiogenic Signaling Pathways

The pro-angiogenic effects of 20-HETE are mediated through a multi-faceted signaling network. A central mechanism involves the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently Vascular Endothelial Growth Factor (VEGF). 20-HETE stimulates the production of Reactive Oxygen Species (ROS) through NADPH oxidase, which activates downstream pro-angiogenic kinases such as PI3K/Akt and MEK/MAPK/ERK. These pathways converge to increase the expression of VEGF and the phosphorylation of its receptor, VEGFR2, amplifying the angiogenic signal. Evidence also points to a positive feedback loop where VEGF can, in turn, stimulate CYP4A11 expression and 20-HETE synthesis, perpetuating the angiogenic response.

Caption: 20-HETE signaling pathways in angiogenesis.

Quantitative Data on Angiogenic Effects

| Parameter | Cell Type | 20-HETE Concentration | Observed Effect | Inhibitor/Antagonist | Reference |

| Proliferation | Human EPCs | 1 nM (with VEGF) | 46% increase in proliferation | 20-HEDGE abolished VEGF-induced proliferation | |

| Proliferation | BPAECs | 100 nM - 1 µM | Significant increase in BrDU incorporation | - | |

| Proliferation | HUVECs | 0.4 - 2.0 µM | Significant increase in cell proliferation after 18h | - | |

| VEGF Production | Human EPCs | - | Hypoxia and VEGF increased 20-HETE production ~1.4-1.8 fold | - | |

| In Vivo Angiogenesis | Mouse Model | 10 µg in Matrigel | Significantly induced angiogenesis | - | |

| Ischemia-Induced Angiogenesis | Mouse Hindlimb | - | Inhibition of 20-HETE synthesis (DDMS) or action (6,15-20-HEDGE) significantly reduced blood flow recovery and microvessel formation | DDMS, 6,15-20-HEDGE |

Experimental Protocols

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free media. Seed 1.5-2.0 x 10⁴ cells per well onto the solidified Matrigel.

-

Treatment: Add 20-HETE, vehicle control, or other compounds (e.g., inhibitors) to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Analysis: Visualize the formation of tube-like networks using a microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).

This model evaluates angiogenesis in a living organism.

-

Preparation: On ice, mix liquid growth factor-reduced Matrigel with the test compound (e.g., 10 µg 20-HETE) and heparin. A control group should receive Matrigel with the vehicle.

-

Injection: Anesthetize a mouse (e.g., C57BL/6) and subcutaneously inject 0.5 mL of the Matrigel mixture into the abdominal area.

-

Incubation: Allow the Matrigel to solidify, forming a plug. The plug is vascularized by host cells over several days.

-

Harvesting: After 4-7 days, euthanize the animal and surgically remove the Matrigel plug.

-

Analysis: Quantify the extent of vascularization by measuring the hemoglobin content within the plug (e.g., using the Drabkin method) or by histological analysis of the plug sections stained for endothelial cell markers like CD31.

Caption: Workflow for the in vivo Matrigel Plug Angiogenesis Assay.

The Pro-Inflammatory Role of 20-HETE

20-HETE is a key mediator of vascular inflammation. It promotes endothelial activation, characterized by the increased expression of adhesion molecules and the secretion of pro-inflammatory cytokines, which facilitate the recruitment of immune cells to sites of injury.

Inflammatory Signaling Pathways

Similar to its role in angiogenesis, 20-HETE-induced inflammation heavily involves the production of ROS via NADPH oxidase. This oxidative stress activates critical pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activation of NF-κB drives the transcription of a suite of inflammatory genes. This results in the production and release of cytokines like Interleukin-6 (IL-6) and IL-8, and the upregulation of cell surface adhesion molecules such as ICAM-1 and VCAM-1, which are essential for leukocyte adhesion and transmigration.

Caption: 20-HETE signaling in vascular inflammation.

Quantitative Data on Inflammatory Effects

| Parameter | Cell/Animal Model | Observation | Reference |

| Cytokine Production | Mice with endothelial CYP4F2 overexpression | Increased IL-6 levels (NADPH oxidase and 20-HETE dependent) | |

| Cytokine Production | Endothelial Cells | 20-HETE stimulates secretion of IL-8 | |

| Cytokine Production | Pulmonary Artery Smooth Muscle Cells | 20-HETE increased expression of TNF-α and IL-6 | |

| Adhesion Molecules | Endothelial Cells | 20-HETE promotes expression of ICAM/VCAM | |

| Neutrophil Involvement | Rat model of metabolic syndrome | Elevated 20-HETE production was sourced from local neutrophils, endothelial cells, and fibroblasts | |

| ACE Expression | Endothelial Cells | 20-HETE activates Angiotensin-Converting Enzyme (ACE) transcription via NF-κB |

Experimental Protocols

This protocol quantifies the secretion of specific cytokines from cultured cells in response to 20-HETE.

-